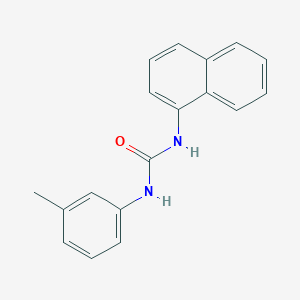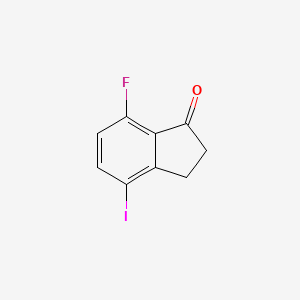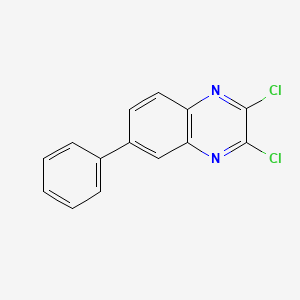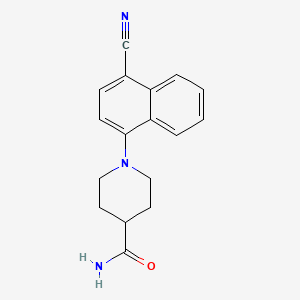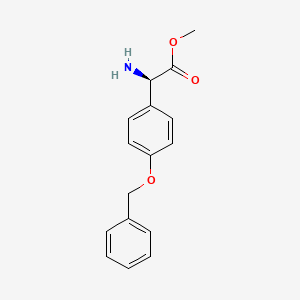
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorobenzyl group, a methylamino group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid can be achieved through a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes and amidines under acidic conditions.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Methylation: The methylamino group can be introduced by methylation of the amino group using methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrimidine ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
2-(3-Chlorobenzyl)-4-aminopyrimidine-5-carboxylic acid: Lacks the methylamino group.
2-(3-Chlorobenzyl)-4-(dimethylamino)pyrimidine-5-carboxylic acid: Contains a dimethylamino group instead of a methylamino group.
2-(3-Chlorobenzyl)-4-(ethylamino)pyrimidine-5-carboxylic acid: Contains an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid distinguishes it from its analogs, potentially leading to differences in its chemical reactivity, biological activity, and pharmacokinetic properties. This uniqueness can be exploited in the design of new compounds with improved efficacy and safety profiles.
属性
分子式 |
C13H12ClN3O2 |
|---|---|
分子量 |
277.70 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methyl]-4-(methylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H12ClN3O2/c1-15-12-10(13(18)19)7-16-11(17-12)6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,18,19)(H,15,16,17) |
InChI 键 |
HRGMMQYTTNZPJO-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=NC=C1C(=O)O)CC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


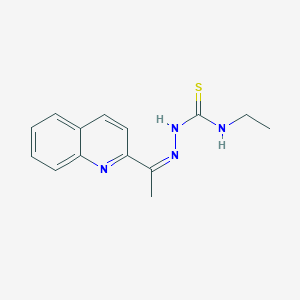
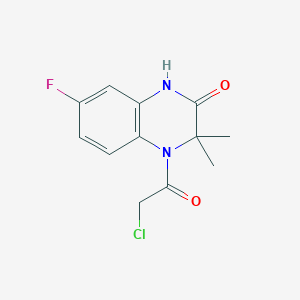
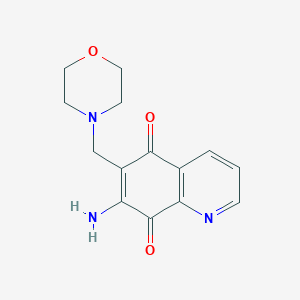

![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)
